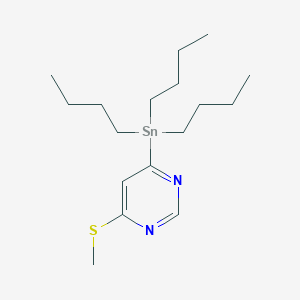

4-(Methylthio)-6-(tributylstannyl)pyrimidine

Description

4-(Methylthio)-6-(tributylstannyl)pyrimidine (CAS: 1002719-56-3) is a stannylated pyrimidine derivative characterized by a methylthio (-SMe) group at position 4 and a tributylstannyl (-SnBu₃) group at position 5. The tributylstannyl moiety makes it a valuable intermediate in Stille cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its molecular formula is C₁₇H₃₁N₂SSn, with a molecular weight of 449.66 g/mol .

Properties

IUPAC Name |

tributyl-(6-methylsulfanylpyrimidin-4-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHCAMSGCYZLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=NC(=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2SSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6-(tributylstannyl)pyrimidine typically involves the introduction of the methylthio and tributylstannyl groups onto the pyrimidine ring. One common method is the Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. The reaction conditions often include:

Reagents: Organotin compound (tributylstannyl derivative), organic halide, palladium catalyst.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Temperature: Typically conducted at room temperature to 80°C.

Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6-(tributylstannyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation of the methylthio group.

Nucleophiles: For substitution reactions.

Major Products

Substituted Pyrimidines: Resulting from substitution reactions.

Sulfoxides and Sulfones: From oxidation of the methylthio group.

Coupled Products: From cross-coupling reactions.

Scientific Research Applications

Catalytic Applications

1.1. Production of Polyurethane Elastomers

One of the primary applications of 4-(methylthio)-6-(tributylstannyl)pyrimidine is as a catalyst in the synthesis of polyurethane elastomers. These materials are essential in manufacturing adhesives, coatings, and flexible foams. The compound facilitates the reaction between polyols and isocyanates, enhancing the efficiency and output of polyurethane production by reducing reaction times .

1.2. Synthesis of Antioxidants

This compound also serves as a catalyst in the production of antioxidants, which are crucial for preventing oxidation in plastics and rubber. By accelerating the reaction processes involved in antioxidant formulation, it contributes to improved durability and environmental resistance of synthetic materials .

1.3. Development of Insecticides

In agricultural applications, this compound is utilized in synthesizing insecticides. Its catalytic properties help speed up the reactions necessary for creating effective pest control agents, thereby enhancing agricultural productivity .

Pharmaceutical Applications

2.1. Drug Development

The compound has been identified as a valuable intermediate in pharmaceutical synthesis. Its role as a catalyst can significantly accelerate the development of various drugs, particularly those targeting complex diseases such as cancer and autoimmune disorders. For instance, pyrimidine derivatives have shown potential as inhibitors for specific biological pathways involved in disease progression .

2.2. Targeted Therapies

Research indicates that derivatives of this compound can be optimized for pharmacokinetic properties to improve their efficacy as therapeutic agents. These modifications can lead to more effective treatments for conditions like multiple sclerosis and cancer, where modulation of immune responses is critical .

Industrial Applications

3.1. Agrochemicals

In addition to insecticides, this compound plays a role in developing other agrochemicals, contributing to sustainable agricultural practices by enhancing crop protection products .

3.2. Coatings and Plastics

The compound's utility extends to the formulation of industrial coatings and plastics, where it acts as a stabilizer or additive to improve material performance under various environmental conditions .

Case Studies

| Application Area | Example Use Case | Outcome/Impact |

|---|---|---|

| Polyurethane Production | Catalysis in foam manufacturing | Increased production efficiency |

| Antioxidant Synthesis | Development of plastic additives | Enhanced material longevity |

| Insecticide Formulation | Synthesis of novel pest control agents | Improved crop yield |

| Pharmaceutical Synthesis | Intermediate for cancer treatment formulations | Enhanced therapeutic efficacy |

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6-(tributylstannyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The methylthio group can undergo oxidation, while the tributylstannyl group can participate in coupling reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-(Methylthio)-6-(tributylstannyl)pyrimidine and analogous compounds:

Biological Activity

4-(Methylthio)-6-(tributylstannyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a methylthio group and a tributylstannyl moiety, both of which contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Chemical Formula : CHNS

- Molecular Weight : 284.43 g/mol

- Functional Groups : Methylthio (-S-CH) and tributylstannyl (-SnBu)

The presence of the tributylstannyl group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit various cancer cell lines by targeting specific kinases involved in cancer progression.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | IC50 (µM) | Target Kinase |

|---|---|---|

| This compound | TBD | TBD |

| Example Compound A | 5 | EGFR |

| Example Compound B | 3 | BCL6 |

Note: TBD = To Be Determined; values are illustrative based on similar compounds.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinases such as PfGSK3 and PfPK6, which are critical in cell signaling pathways related to cancer cell proliferation and survival .

- Cell Cycle Arrest : Some pyrimidine derivatives induce cell cycle arrest, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels, contributing to oxidative stress and subsequent cell death in cancer cells.

Case Studies

A recent study investigated the biological activity of various pyrimidine derivatives, including those similar to this compound. The study found that modifications to the pyrimidine ring significantly affected their potency against cancer cell lines. Notably, compounds with bulky substituents exhibited enhanced activity due to improved binding interactions with target proteins.

Study Findings

- In vitro assays demonstrated that certain analogs had IC50 values in the low micromolar range against various cancer cell lines.

- In vivo studies indicated that these compounds could effectively reduce tumor size in murine models when administered at appropriate dosages.

Q & A

Q. How to resolve discrepancies in biological activity across studies?

- Structural Confirmation : Ensure the compound is free from hydrolyzed byproducts (e.g., 6-hydroxypyrimidine) via LC-MS.

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO tolerance thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.